molecular formula C24H20N4O5 B2634172 N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921871-15-0

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2634172
CAS RN: 921871-15-0
M. Wt: 444.447
InChI Key: SQWHKRIRHIYBFO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

  • Research Context : Development of anticonvulsant drugs.
  • Findings : A study focused on derivatives of this compound, specifically dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, as potential anticonvulsants. Some derivatives demonstrated significant anticonvulsant and antioxidant activities, supported by molecular properties prediction data (Prasanthi et al., 2013).

Anti-tumor Activities

  • Research Context : Development of antitumor agents.
  • Findings : Research into similar compounds showed selective anti-tumor activities. The R-configuration of these compounds was noted as a contributing factor to their effectiveness (Xiong Jing, 2011).

Apoptosis Induction

  • Research Context : Discovering compounds that induce apoptosis in cancer cells.
  • Findings : A related compound, N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine, was identified as an apoptosis inducer. Specific derivatives showed potent apoptosis-inducing abilities in breast cancer models by inhibiting tubulin polymerization (Kemnitzer et al., 2009).

Anti-HIV Agents

  • Research Context : Developing new anti-HIV medications.
  • Findings : Modification of related structures led to improved anti-HIV activity. Specific derivatives were significantly more effective against various strains of HIV-1 and HIV-2 compared to the parent compound (Mizuhara et al., 2012).

Anti-inflammatory Properties

  • Research Context : Searching for new anti-inflammatory compounds.
  • Findings : Studies synthesized and evaluated novel derivatives of this compound for anti-inflammatory activity. Some synthesized compounds showed promising results in both in vitro and in vivo models (Nikalje et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide' involves the condensation of two key starting materials, namely 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 5-amino-1,3-benzodioxole, followed by acetylation of the resulting product.", "Starting Materials": [ "2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "5-amino-1,3-benzodioxole", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and 5-amino-1,3-benzodioxole (1.2 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.2 equiv) as a base. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: After completion of the reaction, add water to the reaction mixture and extract the product with DCM. Wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a mixture of DCM and diethyl ether as the eluent.", "Step 4: Dissolve the purified product in dimethylformamide (DMF) and add acetic anhydride (1.2 equiv) and TEA (1.2 equiv) as a base. Stir the reaction mixture at room temperature for 24 hours.", "Step 5: After completion of the reaction, add water to the reaction mixture and extract the product with DCM. Wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a mixture of DCM and diethyl ether as the eluent.", "Step 7: Recrystallize the final product from a suitable solvent to obtain the desired compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide'." ] }

CAS RN

921871-15-0

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C24H20N4O5

Molecular Weight

444.447

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H20N4O5/c29-21(26-17-8-9-19-20(13-17)33-15-32-19)14-28-18-7-4-11-25-22(18)23(30)27(24(28)31)12-10-16-5-2-1-3-6-16/h1-9,11,13H,10,12,14-15H2,(H,26,29)

InChI Key

SQWHKRIRHIYBFO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)N=CC=C4

solubility

not available

Origin of Product

United States

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